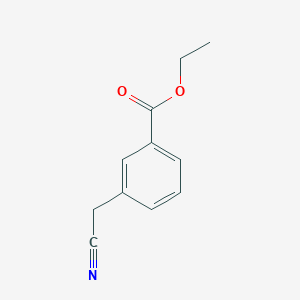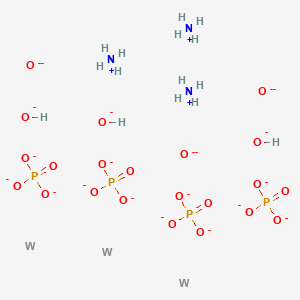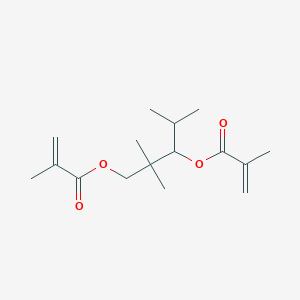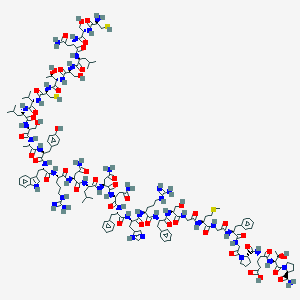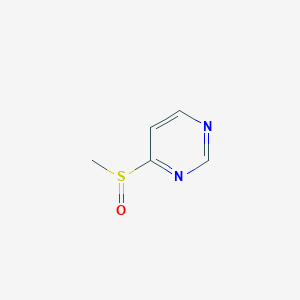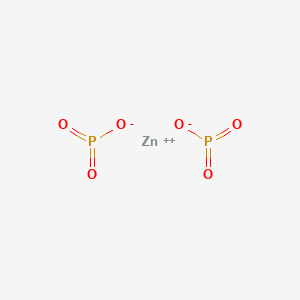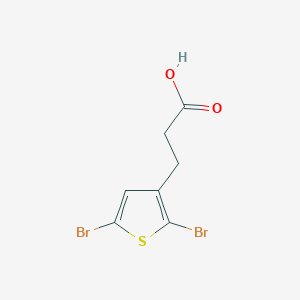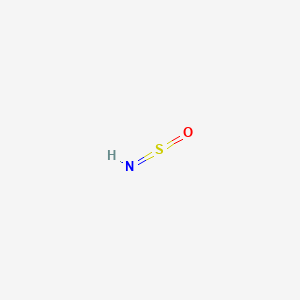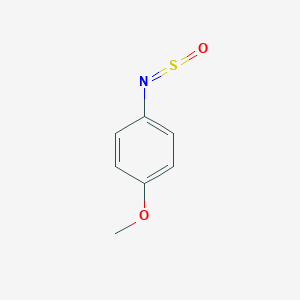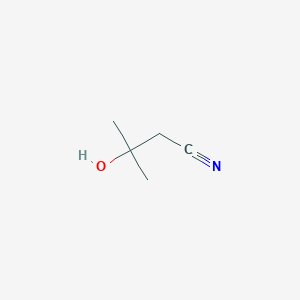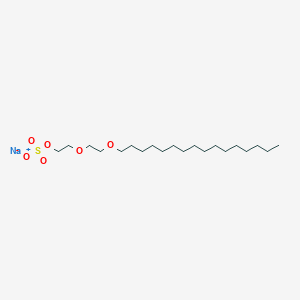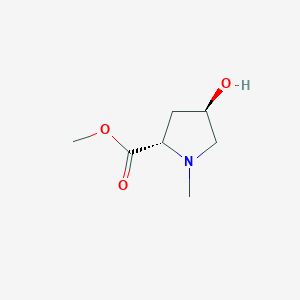
(R)-1-Methyl-4-hydroxy-L-proline Methyl Ester
描述
®-1-Methyl-4-hydroxy-L-proline Methyl Ester is a derivative of proline, an amino acid that plays a crucial role in protein synthesis This compound is characterized by the presence of a methyl group at the 1-position and a hydroxyl group at the 4-position on the proline ring, with the esterification of the carboxyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-Methyl-4-hydroxy-L-proline Methyl Ester typically involves the following steps:
Starting Material: The synthesis begins with L-proline.
Methylation: The methylation at the 1-position is achieved using methyl iodide in the presence of a base such as sodium hydride.
Esterification: The final step involves the esterification of the carboxyl group using methanol and an acid catalyst like sulfuric acid.
Industrial Production Methods
In industrial settings, the production of ®-1-Methyl-4-hydroxy-L-proline Methyl Ester may involve more efficient and scalable methods such as:
Continuous Flow Synthesis: This method allows for the continuous production of the compound, improving yield and reducing reaction times.
Biocatalysis: Enzymatic methods using specific enzymes can be employed to achieve regioselective and stereoselective synthesis.
化学反应分析
Types of Reactions
®-1-Methyl-4-hydroxy-L-proline Methyl Ester undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane at room temperature.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Thionyl chloride in the presence of pyridine.
Major Products Formed
Oxidation: 1-Methyl-4-oxo-L-proline Methyl Ester.
Reduction: 1-Methyl-4-hydroxy-L-proline.
Substitution: 1-Methyl-4-chloro-L-proline Methyl Ester.
科学研究应用
®-1-Methyl-4-hydroxy-L-proline Methyl Ester has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its role in protein folding and stability.
Medicine: Investigated for its potential therapeutic effects in treating diseases related to protein misfolding.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
作用机制
The mechanism by which ®-1-Methyl-4-hydroxy-L-proline Methyl Ester exerts its effects involves its interaction with specific molecular targets:
Protein Folding: The compound stabilizes certain protein conformations, aiding in proper folding.
Enzyme Inhibition: It can act as an inhibitor for enzymes involved in proline metabolism, affecting various biochemical pathways.
相似化合物的比较
Similar Compounds
1-Methyl-L-proline Methyl Ester: Lacks the hydroxyl group at the 4-position.
4-Hydroxy-L-proline Methyl Ester: Lacks the methyl group at the 1-position.
Uniqueness
®-1-Methyl-4-hydroxy-L-proline Methyl Ester is unique due to the presence of both the methyl and hydroxyl groups, which confer distinct chemical reactivity and biological activity compared to its analogs.
属性
IUPAC Name |
methyl (2S,4R)-4-hydroxy-1-methylpyrrolidine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3/c1-8-4-5(9)3-6(8)7(10)11-2/h5-6,9H,3-4H2,1-2H3/t5-,6+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJOHENGSJXRMSW-RITPCOANSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(CC1C(=O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C[C@@H](C[C@H]1C(=O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Trisodium 4-hydroxy-5-[[5-sulfonato-4-[(p-tolyl)amino]naphthyl]azo]naphthalene-2,7-disulfonate](/img/structure/B77316.png)
